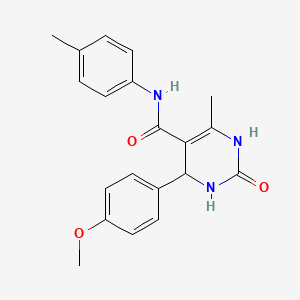

N-benzyl-N'-(2-phenylethyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-benzyl-N’-(2-phenylethyl)ethanediamide can be achieved through a multi-step reaction pathway involving the condensation of benzylamine and 2-phenylethylamine with ethanediamine, followed by N-alkylation and subsequent purification steps. The reactions of N-benzylmaleimide with secondary amines proceed at the double C=C bond and lead to the formation of 3- N, N -R 2 -aminosubstituted succinimides .Molecular Structure Analysis

The molecular structure of N-benzyl-N’-(2-phenylethyl)ethanediamide is confirmed by mass spectrometry, IR, and 1 H NMR spectroscopy data . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

In the case of N-phenethylmaleimide, the nucleophilic addition of secondary amines is accompanied by an amidation reaction, which proceeds with ring opening and leads to the formation of unsymmetrical maleic acid diamides .Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N’-(2-phenylethyl)ethanediamide include its molecular weight of 211.3022 . It is a white, crystalline solid with a melting point of 80.5 °C, and is soluble in both water and organic solvents.Aplicaciones Científicas De Investigación

Reactions with Secondary Amines

N-benzyl-N’-(2-phenylethyl)ethanediamide can react with secondary amines at the double C=C bond, leading to the formation of 3-N,N-R2-aminosubstituted succinimides . This reaction is significant in the synthesis of various biologically active compounds .

Formation of Unsymmetrical Maleic Acid Diamides

In the case of N-phenethylmaleimide, the nucleophilic addition of secondary amines is accompanied by an amidation reaction, which proceeds with ring opening and leads to the formation of unsymmetrical maleic acid diamides .

Synthesis of Biologically Active Compounds

The reactions of N-benzylmaleimide with secondary amines have been used to prepare succinimides with antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activity . This makes N-benzyl-N’-(2-phenylethyl)ethanediamide a valuable compound in the field of medicinal chemistry.

Antitumor Activity

The preparation of succinimides with high antitumor activity has been described . This suggests that N-benzyl-N’-(2-phenylethyl)ethanediamide could potentially be used in cancer research and treatment.

Aryne Multicomponent Coupling

N-benzyl-N’-(2-phenylethyl)ethanediamide can be used in aryne multicomponent coupling (MCC) involving carboxylic acids initiated by aziridines/azetidines . This reaction proceeds under mild conditions and results in the formation of a new carbon–nitrogen bond and a new carbon–oxygen bond .

Synthesis of N-aryl β-amino Alcohol Derivatives

The use of aziridines as nucleophiles in aryne MCCs afforded N-aryl β-amino alcohol derivatives . This shows the potential of N-benzyl-N’-(2-phenylethyl)ethanediamide in the synthesis of complex organic compounds.

Propiedades

IUPAC Name |

N'-benzyl-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16(18-12-11-14-7-3-1-4-8-14)17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYGODMBNASYGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N'-(2-phenylethyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one](/img/structure/B6575839.png)

![2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B6575847.png)

![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6575856.png)

![N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6575863.png)

![1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575873.png)

![1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575875.png)

![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)

![3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575887.png)

![4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575896.png)

![5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575906.png)

![4,10-bis(3,4-dimethylphenyl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B6575926.png)

![1,3-dimethyl-5-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6575937.png)